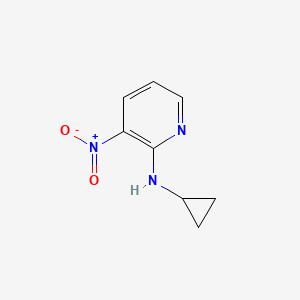

(5-Fluoro-2-methylphenyl)hydrazine

Overview

Description

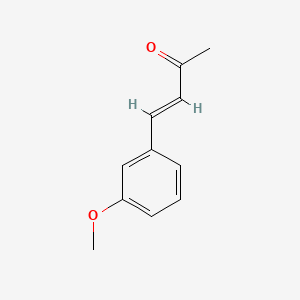

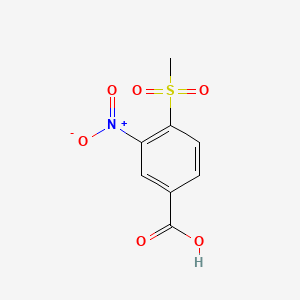

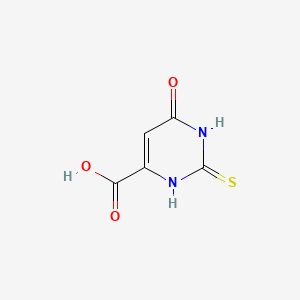

(5-Fluoro-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

- A study focused on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound prepared from 4-fluoro-2-isocyanato-1-methylbenzene, which exhibited inhibitory proliferation effects on some cancer cell lines, indicating potential antitumor applications (Hao et al., 2017).

Fluorescent Probes for Biological and Environmental Samples

- Another study designed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, utilizing dicyanoisophorone as the fluorescent group, which showed low cytotoxicity, reasonable cell permeability, and suitability for fluorescence imaging of exogenous N2H4 in HeLa cells and zebrafish (Zhu et al., 2019).

Anticancer Activity of Pyridazinone Derivatives

- Research on the synthesis of new 3(2H)-one pyridazinone derivatives showed potential antioxidant activity, with the compounds being synthesized through a series of chemical reactions including esterification, hydrazinolysis, and cyclization, demonstrating in-vitro antioxidant activity and suggesting potential anticancer applications (Mehvish & Kumar, 2022).

Advanced Fluorescent Probes for Hydrazine Detection

- The development of next-generation fluorescent probes for hydrazine detection offers high selectivity and sensitivity, overcoming drawbacks of current probes and demonstrating practical applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing, indicating broad potential for environmental and biological monitoring (Jung et al., 2019).

Antimicrobial Activities of Thiazolidin-4-One Derivatives

- A study on the synthesis and screening of halogenated anilin-yl-substituted thiazolidin-4-one derivatives for antimicrobial activities highlighted the preparation of compounds with potential antibacterial, antifungal, and antitubercular activities, indicating the chemical versatility and biological applicability of (5-Fluoro-2-methylphenyl)hydrazine derivatives (Dinnimath et al., 2011).

Mechanism of Action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, influencing cellular processes .

Mode of Action

Hydrazine derivatives are generally known to interact with their targets through various mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Hydrazine derivatives are known to influence a variety of biochemical pathways, depending on their specific chemical structure and the biological context .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Hydrazine derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific chemical structure and the biological context .

Action Environment

The action, efficacy, and stability of (5-Fluoro-2-methylphenyl)hydrazine can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2-methylphenyl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to form hydrazones with aldehydes and ketones, which can be used in the identification and quantification of these compounds in biological samples . Additionally, this compound can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it has been shown to induce oxidative stress in certain cell types, leading to changes in gene expression and activation of stress response pathways . Moreover, this compound can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in altered metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of hydrazones with carbonyl-containing compounds, which can inhibit enzyme activity by blocking the active site . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression and protein synthesis. The compound’s ability to form stable complexes with biomolecules also contributes to its inhibitory effects on enzyme activity and cellular processes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. The compound is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxicity, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . It is crucial to determine the appropriate dosage range for experimental studies to avoid potential toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKJTZLQRLTAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.